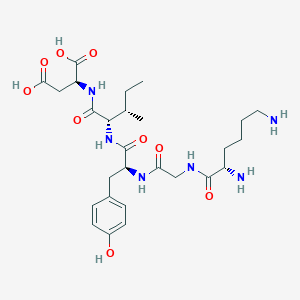![molecular formula C15H9NS4 B12591661 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline CAS No. 649774-46-9](/img/structure/B12591661.png)
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline is a complex organic compound that features a quinoline core fused with a 1,3-dithiol-2-ylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline typically involves the reaction of quinoline derivatives with 1,3-dithiol-2-ylidene intermediates. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the dithiol-2-ylidene moiety. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Catalysts: Lewis acids such as zinc chloride or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dithiol-2-ylidene)malonitrile: Known for its use in organic electronics.
1,3-Dithiol-2-ylidene derivatives: Commonly used in nonlinear optical materials.
Uniqueness
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline stands out due to its unique combination of a quinoline core and a 1,3-dithiol-2-ylidene moiety, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high electron mobility and stability.
Propiedades
Número CAS |
649774-46-9 |
|---|---|
Fórmula molecular |
C15H9NS4 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
3-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]quinoline |
InChI |
InChI=1S/C15H9NS4/c1-2-4-12-10(3-1)7-11(8-16-12)13-9-19-15(20-13)14-17-5-6-18-14/h1-9H |
Clave InChI |
IUMADFQRAQSZIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C4SC=CS4)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)
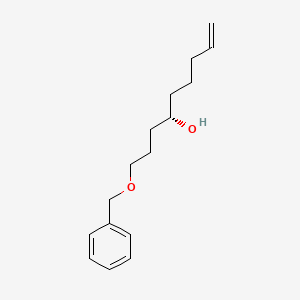

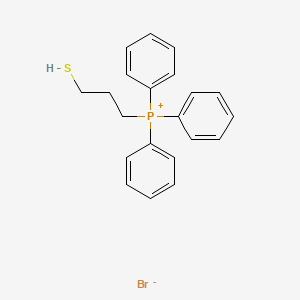
![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
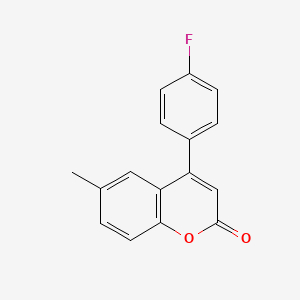

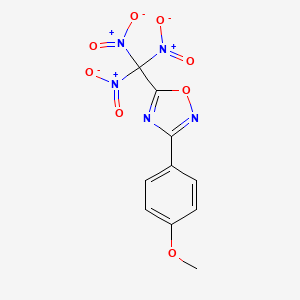
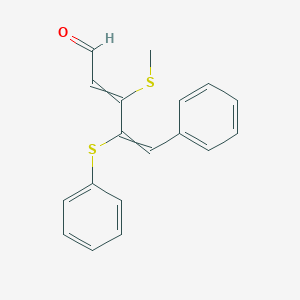
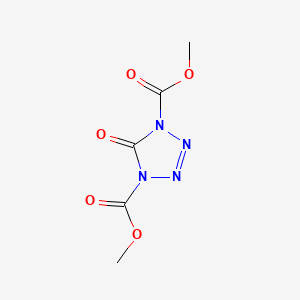
![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)

